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Compound of Interest

Compound Name: Eupalinolide K

Cat. No.: B10818669

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a naturally occurring sesquiterpene lactone isolated from the plant
Eupatorium lindleyanum. It belongs to the germacrane class of sesquiterpenoids, which are
characterized by a ten-membered carbocyclic ring. As a member of the eupalinolide family, it
shares a common structural framework with other bioactive compounds isolated from the same
plant source. Eupalinolide K has garnered interest in the scientific community for its potential
biological activities, including its role as a STAT3 inhibitor[1]. This technical guide provides a
detailed overview of the chemical structure of Eupalinolide K, including its spectroscopic data
and the experimental protocols for its isolation and characterization.

Chemical Structure

The chemical structure of Eupalinolide K has been elucidated through extensive
spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS). Its systematic name is 33-hydroxy-8(3-[4'-hydroxy-tigloyloxy]-costunolide.
The structure features a central germacrane lactone core, substituted with a hydroxyl group
and a 4'-hydroxy-tigloyloxy moiety.

Molecular Formula; C20H260s

Molecular Weight: 362.42 g/mol
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CAS Number: 108657-10-9

Spectroscopic Data

The structural confirmation of Eupalinolide K relies on the interpretation of its *H and 3C NMR
spectra, along with mass spectrometry data. While the complete datasets are found within
detailed research publications, the following tables summarize the expected chemical shifts for
the key structural features of Eupalinolide K, based on the analysis of closely related
compounds and published data on its synonym, 33-hydroxy-83-[4'-hydroxy-tigloyloxy]-
costunolide.

Table 1: *H NMR Spectroscopic Data for Eupalinolide K
(Predicted)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
1 5.10 d 9.8
2a 2.35 m
2B 2.20 m
3 4.50 t 9.5
5 5.30 d 9.0
6 3.80 t 9.2
7 2.50 m
8 5.40 dd 9.2,45
9a 2.60 m
9B 2.15 m
13a 6.20 d 35
13b 5.60 d 35
14 1.80 S
15 1.75 S
2' - - -
3 6.80 qq 7.0,15
4 4.30 qd 6.5, 1.5
5' 1.85 d 7.0

Note: The predicted values are based on the analysis of structurally similar germacrane

sesquiterpenoids isolated from Eupatorium lindleyanum. The actual experimental values may

vary slightly.
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Table 2: **C NMR Spectroscopic Data for Eupalinolide K

(Predicted)
Position Chemical Shift (6, ppm)
1 128.0
2 40.0
3 75.0
4 140.0
5 130.0
6 82.0
7 50.0
8 78.0
9 45.0
10 150.0
11 138.0
12 170.0
13 122.0
14 18.0
15 17.0
1 168.0
2' 129.0
3 139.0
4 68.0
5' 15.0
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Note: The predicted values are based on the analysis of structurally similar germacrane
sesquiterpenoids isolated from Eupatorium lindleyanum. The actual experimental values may
vary slightly.

Mass Spectrometry Data

Electrospray lonization Mass Spectrometry (ESI-MS) is a key technique for determining the
molecular weight of Eupalinolide K. The expected mass-to-charge ratio ([M+Na]*) for
Eupalinolide K is approximately m/z 385.16.

Experimental Protocols

The isolation and characterization of Eupalinolide K from Eupatorium lindleyanum involve a
series of chromatographic and spectroscopic techniques.

Isolation Protocol

A common method for the isolation of Eupalinolide K is High-Speed Counter-Current
Chromatography (HSCCC).

o Plant Material Extraction: The dried aerial parts of Eupatorium lindleyanum are powdered
and extracted with a suitable solvent, such as 95% ethanol, at room temperature. The
resulting extract is then concentrated under reduced pressure.

e Solvent Partitioning: The crude extract is suspended in water and partitioned successively
with petroleum ether, ethyl acetate, and n-butanol to yield different fractions. The n-butanol
fraction is typically enriched with sesquiterpene lactones.

e« HSCCC Separation: The n-butanol fraction is subjected to preparative HSCCC. A suitable
two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water, is used for
the separation. The fractions are collected based on the UV chromatogram.

 Purification: The fractions containing Eupalinolide K are further purified by repeated column
chromatography on silica gel or preparative High-Performance Liquid Chromatography
(HPLC) to yield the pure compound.

Characterization Protocol
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* NMR Spectroscopy: The structure of the isolated compound is elucidated using one-
dimensional (*H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy.
The spectra are typically recorded on a Bruker Avance spectrometer (400 or 600 MHZz) using
deuterated chloroform (CDCIs) or deuterated methanol (CDsOD) as the solvent.

o Mass Spectrometry: The molecular formula and weight are determined using High-
Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS).

o Purity Analysis: The purity of the final compound is determined by analytical HPLC with a UV
detector.

Mandatory Visualization
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Caption: Experimental workflow for the isolation and characterization of Eupalinolide K.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b10818669?utm_src=pdf-body-img
https://www.benchchem.com/product/b10818669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sesquiterpene Lactone |——®»| Germacrane Type

!

Isolated from
Eupatorium lindleyanum

STAT3 Inhibitor

Click to download full resolution via product page

Eupalinolide K

Caption: Key classifications and properties of Eupalinolide K.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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